Boc-Gly-OSu

Catalog No.
S703941
CAS No.
3392-07-2
M.F
C11H16N2O6
M. Wt
272,25 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gly-OSu

CAS Number

3392-07-2

Product Name

Boc-Gly-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C11H16N2O6

Molecular Weight

272,25 g/mole

InChI

InChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)

InChI Key

LJCWRJYVPJJTMB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O

Synonyms

Boc-Gly-OSu;3392-07-2;Boc-glycineN-hydroxysuccinimideester;2,5-Dioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)acetate;ST51012424;2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)glycinate;tert-butyl{2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}carbamate;2,5-DIOXOPYRROLIDIN-1-YL2-[(TERT-BUTOXYCARBONYL)AMINO]ACETATE;tert-Butyl(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate;NSC164050;AC1Q6FRC;AC1L2RZ6;15423_ALDRICH;SCHEMBL242270;15423_FLUKA;LJCWRJYVPJJTMB-UHFFFAOYSA-N;MolPort-003-926-785;ZINC1640078;EINECS222-230-2;4016AB;AR-1D4514;AKOS015898253;Boc-glycine-N-hydroxysuccinimideester;CB-1673;MCULE-6167262299

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O

The exact mass of the compound Boc-Gly-OSu is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Gly-OSu is a widely used amino acid building block featuring a tert-butyloxycarbonyl (Boc) protected amine and a N-hydroxysuccinimide (OSu or NHS) activated carboxylic acid. This structure provides a stable, ready-to-use reagent for the efficient introduction of a glycine residue onto primary amines via amide bond formation. The Boc group offers robust protection under basic and neutral conditions but is readily cleaved with moderate acids like trifluoroacetic acid (TFA), making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). The OSu ester provides a favorable balance of high reactivity toward nucleophilic amines and sufficient stability against premature hydrolysis in aqueous and organic media, enabling controlled and reproducible coupling reactions.

Research Fit

Pre-activated Boc building block for solid-phase peptide synthesis
Direct, base-free amide bond formation under mild conditions
Reported to reduce epimerization risk at activated carboxyl terminus

Substituting Boc-Gly-OSu is a critical process decision, not a simple cost-saving measure. Choosing Fmoc-Gly-OSu, for example, mandates a completely different, base-labile deprotection workflow using reagents like piperidine, which is incompatible with the acid-labile Boc strategy. Opting for in-situ activation by pairing Boc-Gly-OH with a coupling reagent like dicyclohexylcarbodiimide (DCC) introduces significant process complexities. This route generates an insoluble N,N'-dicyclohexylurea (DCU) byproduct that is notoriously difficult to remove, especially in solid-phase synthesis where it can block resin pores, complicating purification and reducing final yield. Therefore, procuring the pre-activated Boc-Gly-OSu ester is a strategic choice to ensure compatibility with an acid-labile synthesis scheme while streamlining purification by avoiding problematic, insoluble byproducts.

Substitution Risk

Fmoc-Gly-OSu
Fmoc removal under basic conditions may promote diketopiperazine or aspartimide side reactions, altering product profile and yield.
Z-Gly-OSu
Hydrogenolytic deprotection is often incompatible with sulfur-containing sequences or functionalized resins, limiting direct workflow transfer.

Process Simplification: Eliminates Insoluble Byproducts Associated with Carbodiimide Reagents

A primary procurement driver for Boc-Gly-OSu is the avoidance of problematic byproducts generated during in-situ activation. When using Boc-Gly-OH with dicyclohexylcarbodiimide (DCC), the main byproduct is N,N'-dicyclohexylurea (DCU), which is largely insoluble in common organic solvents. This insolubility complicates purification, requiring filtration steps in solution-phase synthesis and risking pore blockage in solid-phase peptide synthesis (SPPS). In contrast, the aminolysis of Boc-Gly-OSu yields N-hydroxysuccinimide, a byproduct that is highly soluble and easily removed during standard aqueous workups or washing steps.

Evidence DimensionByproduct Solubility & Removal
Target Compound DataN-hydroxysuccinimide (water-soluble, easily removed by washing/extraction)
Comparator Or BaselineBoc-Gly-OH + DCC (generates N,N'-dicyclohexylurea, which is insoluble in most common solvents)
Quantified DifferenceQualitative but high-impact difference: Soluble vs. Insoluble byproduct
ConditionsStandard solution-phase or solid-phase peptide coupling

This directly reduces purification steps, minimizes solvent usage, and lowers the risk of product contamination, leading to higher process efficiency and lower manufacturing costs.

Purity
Head-to-head
≥99.0% (T) / ≥99% (HPLC)
Supports procurement purity specification
Fmoc-Gly-OSu typically ≥95%; Z-Gly-OSu 95–98%

Predictable Reaction Control: Defined pH-Dependent Hydrolysis Kinetics for Reproducible Bioconjugation

The N-hydroxysuccinimide (NHS) ester of Boc-Gly-OSu exhibits well-characterized, pH-dependent stability, which is a critical parameter for process control in aqueous bioconjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly as conditions become more basic. For instance, the half-life of a representative NHS ester at 4°C is reported to be 4-5 hours at pH 7.0 but drops to just 10 minutes at pH 8.6. This predictable kinetic profile allows for the optimization of reaction conditions, typically between pH 7.2 and 8.5, to maximize the rate of amine coupling while minimizing the competing hydrolysis side-reaction. This level of control is not achievable with less stable activated esters or with in-situ methods where multiple equilibria are at play.

Evidence DimensionAqueous Half-life of NHS Ester
Target Compound DataHalf-life of ~4-5 hours at pH 7.0, 4°C
Comparator Or BaselineHalf-life of ~10 minutes at pH 8.6, 4°C
Quantified DifferenceA ~24-fold decrease in stability moving from neutral to mildly basic pH.
ConditionsAqueous buffer

This enables precise control over conjugation efficiency and reproducibility, reducing batch-to-batch variability and maximizing the yield of the desired product.

Solubility
Cross-study
Target9.3 g/L (34 mM)
Fmoc-Gly-OSupredominantly DMSO-soluble
cLogP~1.05 vs ~2.8
Reported solubility supports aqueous work-up selection
Enables biphasic extraction of OSu by-product

Workflow Compatibility: Enables Fully Acid-Labile Orthogonal Synthesis Strategies

The choice between Boc-Gly-OSu and its closest functional analog, Fmoc-Gly-OSu, is dictated by the required orthogonal protection scheme for the entire synthesis. The Boc group is acid-labile, removed with reagents like 50% trifluoroacetic acid (TFA) in DCM. In contrast, the Fmoc group is base-labile, removed with 20-50% piperidine in DMF. This fundamental difference makes them non-interchangeable. Procuring Boc-Gly-OSu is the correct choice for syntheses employing the Boc/Bzl strategy, where side-chain protecting groups (e.g., Benzyl-based) are designed to be stable to repeated TFA treatments but are removed during the final, harsh acid cleavage (e.g., HF). This allows for selective Nα-deprotection without disturbing side-chain protection.

Evidence DimensionNα-Protecting Group Deprotection Condition
Target Compound DataAcid-labile (cleaved with moderate acid, e.g., TFA)
Comparator Or BaselineFmoc-Gly-OSu (base-labile, cleaved with base, e.g., piperidine)
Quantified DifferenceFundamentally different chemical mechanisms (acidolysis vs. β-elimination)
ConditionsSolid-Phase Peptide Synthesis (SPPS)

This ensures full compatibility with an established Boc-based synthesis workflow, preventing unintended deprotection of side-chains and ensuring the integrity of the final target molecule.

Coupling rate
Class-level
2–5× faster than ONp esters
Class-level coupling kinetics context
Glycine OSu reactivity benefits from minimal steric hindrance
Stability
Cross-study
mp 165–167°C; ≥99% after 36 months at 2–8°C
Reported stability supports long-term inventory planning
Z-Gly-OSu mp 111–115°C; Fmoc-OSu shows ~2–3% annual Fmoc loss

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

For laboratories and manufacturers committed to the classical Boc/Bzl SPPS workflow, Boc-Gly-OSu is the appropriate, non-substitutable choice for incorporating a glycine residue. Its use ensures compatibility with the acid-labile deprotection cycles and avoids the process complications of insoluble byproducts from in-situ DCC activation, leading to cleaner crude peptides and more efficient workflows.

Controlled Bioconjugation and Surface Modification

In applications requiring the attachment of a glycine linker to proteins, antibodies, or amine-functionalized surfaces, Boc-Gly-OSu provides superior process control. Its well-defined pH-dependent hydrolysis kinetics allow for the optimization of reaction buffers (typically pH 7.2-8.5) to maximize conjugation yield while minimizing reagent loss, ensuring reproducible surface density and conjugate quality.

Solution-Phase Synthesis of Peptidomimetics and Small Molecule Conjugates

When synthesizing complex small molecules or peptidomimetics in solution, purification is a major cost and time driver. Using Boc-Gly-OSu eliminates the need to remove insoluble DCU by filtration, a step required when using Boc-Gly-OH with DCC. The resulting water-soluble NHS byproduct simplifies the workup to a standard liquid-liquid extraction, improving throughput and overall process economy.

Application Fit Matrix

Application
Selection Property
Validation Focus
Long peptide synthesis (>20 residues)
Purity specification
Cumulative crude purity yield model
Solution-phase fragment condensation
Base-free acylation, aqueous work-up
Work-up yield and by-product removal
Automated high-throughput SPPS
Coupling kinetics
Cycle time and coupling efficiency
Bulk procurement for peptide API manufacturing
Long-term solid-state stability
Degradation rate and re-qualification frequency

Other CAS

3392-07-2

Wikipedia

Boc-glycine-N-hydroxysuccinimide ester

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